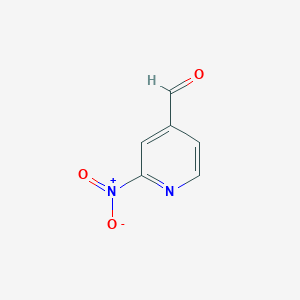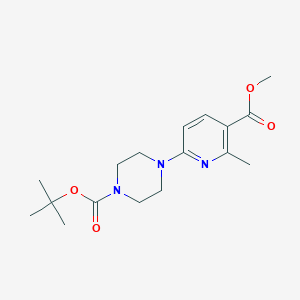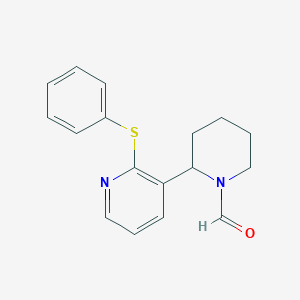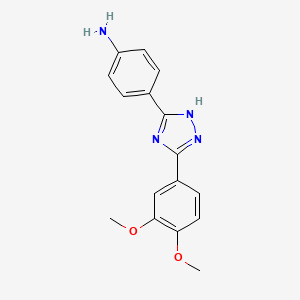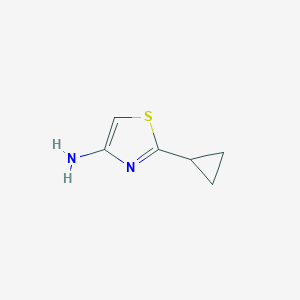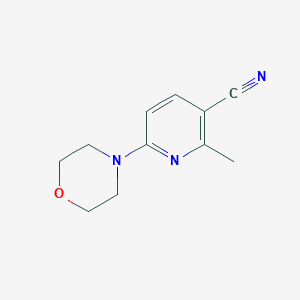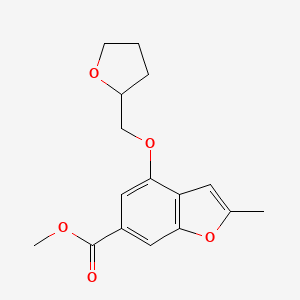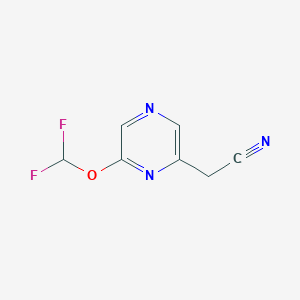
2-(Difluoromethoxy)pyrazine-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)pyrazine-6-acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethoxy group in this compound adds unique properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)pyrazine-6-acetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrazine derivative with a difluoromethoxy-containing reagent. For example, the reaction of 2-chloropyrazine with difluoromethoxyacetonitrile under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)pyrazine-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pyrazine oxides, while reduction can produce difluoromethoxy pyrazine amines .
Scientific Research Applications
2-(Difluoromethoxy)pyrazine-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethoxy)pyrazine-6-acetonitrile
- 2-(Methoxy)pyrazine-6-acetonitrile
- 2-(Chloromethoxy)pyrazine-6-acetonitrile
Uniqueness
2-(Difluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C7H5F2N3O |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-4-11-3-5(12-6)1-2-10/h3-4,7H,1H2 |
InChI Key |
AVZSVGASKVYVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


